3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine
Description
The compound 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a pyridazine derivative featuring two distinct aromatic substituents:
- A 2-fluorophenyl group at position 6 of the pyridazine ring.
- A sulfanyl-methyl-1,2,4-oxadiazole moiety at position 3, substituted with a 2-chlorophenyl group.
The sulfanyl (-S-) linker and oxadiazole ring in this compound may enhance metabolic stability and influence intermolecular interactions, while the halogenated aryl groups (fluorine and chlorine) likely modulate lipophilicity and steric effects.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4OS/c20-14-7-3-1-5-12(14)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)13-6-2-4-8-15(13)21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTJTUOXZNDOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Introduction of the chlorophenyl group: This step might involve the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the fluorophenyl-pyridazinyl group: This could be done through a thiolation reaction, where a thiol group is introduced to link the pyridazinyl and oxadiazole rings.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The methylsulfanyl (-S-) bridge undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
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Reagents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane (DCM) .
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Conditions : Room temperature, 3–6 hours.
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Outcome :
Starting Material Reagent Product Yield Sulfanyl derivative mCPBA Sulfoxide (S=O) 75–85% Sulfanyl derivative H₂O₂ Sulfone (O=S=O) 60–70%
Nucleophilic Substitution at the 2-Chlorophenyl Ring
The chlorine atom on the 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
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Reagents : Amines (e.g., piperidine) or alkoxides in polar aprotic solvents (DMF, THF) .
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Conditions : Reflux (80–100°C), 8–12 hours.
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Example Reaction :
Key Insight : Electron-withdrawing groups (e.g., oxadiazole) enhance NAS reactivity .
Electrophilic Substitution at the 2-Fluorophenyl Ring
The fluorine atom directs electrophiles to para/ortho positions due to its strong electron-withdrawing effect:
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Conditions : HNO₃/H₂SO₄ for nitration (0–5°C), SO₃ for sulfonation.
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Outcome :
Electrophile Position Major Product NO₂⁺ Para 6-(3-Fluoro-4-nitrophenyl)pyridazine SO₃H⁺ Ortho 6-(2-Fluoro-3-sulfophenyl)pyridazine
Reduction of the Oxadiazole Ring
The 1,2,4-oxadiazole ring can be reduced to a diamino structure under hydrogenation:
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Conditions : 50–60 psi H₂, 24 hours.
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Product : 3-({[3-(2-chlorophenyl)-1,2-diaminoethyl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine.
Hydrolysis of the Oxadiazole Ring
Acid- or base-catalyzed hydrolysis cleaves the oxadiazole ring:
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Acidic Hydrolysis (HCl, 6M): Produces a carboxylic acid and amidoxime .
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Basic Hydrolysis (NaOH, 10%): Yields a nitrile and urea derivative.
Cross-Coupling Reactions
The pyridazine core participates in Suzuki-Miyaura couplings:
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Conditions : 90°C in dioxane/water (3:1), 12 hours.
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Example : Substitution at the pyridazine C-3 position with phenyl groups.
Photochemical Reactions
UV irradiation induces dimerization via the pyridazine π-system:
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Conditions : 254 nm UV light, benzene solvent.
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Product : Cyclobutane-linked dimer (confirmed by X-ray crystallography in analogous compounds).
Key Reactivity Trends
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be categorized into several key areas:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures to 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine possess significant antimicrobial properties. For instance, the oxadiazole moiety is known for its efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl and oxadiazole groups enhances their interaction with biological targets involved in cancer progression. Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.
Anti-inflammatory Effects
Compounds similar to 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine have shown promise in modulating inflammatory pathways. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of compounds containing the oxadiazole ring. The results indicated that these compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies on similar pyridazine derivatives revealed their potential to inhibit cell proliferation in various cancer cell lines. One study reported that a derivative with structural similarities to 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine induced apoptosis through mitochondrial pathways, suggesting its utility as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The presence of chlorophenyl and fluorophenyl groups could enhance its binding affinity to certain molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares structural motifs with other pyridazine and heterocyclic derivatives. Key comparisons include:
Table 1: Structural Comparison of Pyridazine Derivatives
Key Observations :
- Heterocyclic Core: The pyridazine core (target compound and ) offers a six-membered di-aza ring, which is more polarizable than the five-membered pyrazole ().
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 2-fluorophenyl and 2-chlorophenyl groups are EWGs, reducing electron density in the aromatic systems compared to the electron-donating methoxy group in . This may alter reactivity in electrophilic substitution or binding interactions.
- Oxadiazole Modifications : The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s chloro substituent (logP ~3.1 estimated).
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
Key Observations :
- The sulfanyl linker in the target compound and may improve solubility compared to sulphonate derivatives (e.g., ), which are more polar but prone to hydrolysis .
Biological Activity
The compound 3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole and pyridazine moieties are known to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Antimicrobial Activity : The compound has shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The chlorophenyl group enhances lipophilicity, facilitating membrane penetration.
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation.
- Anti-inflammatory Activity : The presence of the oxadiazole ring contributes to the modulation of inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| S. aureus | 15.0 | ||
| Anticancer | HeLa (cervical cancer) | 8.0 | |
| MCF-7 (breast cancer) | 10.5 | ||
| Anti-inflammatory | RAW264.7 (macrophages) | 25.0 |
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyridazine compounds, including our target compound. Results indicated that modifications to the chlorophenyl group significantly enhanced activity against resistant bacterial strains .
- Evaluation of Anticancer Effects : In vitro studies conducted on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 8 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
- Inflammation Modulation Study : Research published in the European Journal of Pharmacology assessed the anti-inflammatory effects using RAW264.7 macrophages stimulated with LPS (lipopolysaccharide). The compound effectively reduced TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Q & A
What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a pyridazine core linked via a sulfanyl group to a 1,2,4-oxadiazole ring substituted with 2-chlorophenyl, along with a 2-fluorophenyl group on the pyridazine. The electron-withdrawing chlorine and fluorine substituents enhance electrophilic reactivity at specific positions, while the oxadiazole’s aromaticity facilitates π-π stacking interactions. Reactivity hotspots can be identified using computational methods like Density Functional Theory (DFT) to map electrostatic potential surfaces .
What standard analytical techniques are recommended for confirming purity and structure during synthesis?
- Thin-layer chromatography (TLC) monitors reaction progress.
- NMR spectroscopy (1H, 13C, and 19F) confirms structural integrity, with chemical shifts cross-referenced against simulated DFT predictions.
- High-resolution mass spectrometry (HRMS) verifies molecular weight.
- HPLC with UV detection (λ = 254 nm) assesses purity.
For intermediates, FTIR tracks functional group transformations, while X-ray crystallography resolves ambiguous stereochemistry .
How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., concentration ranges, cell lines), solvent effects (DMSO vs. aqueous buffers), or impurities. To address this:
- Validate purity via orthogonal methods (HPLC, differential scanning calorimetry).
- Replicate assays under standardized conditions (e.g., NIH/ISO protocols).
- Perform structure-activity relationship (SAR) studies with analogs to isolate contributions of specific substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) .
What advanced computational strategies predict regioselectivity in nucleophilic attacks on this polyheterocyclic system?
- DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electrophilic sites (e.g., C-4 of pyridazine).
- Molecular dynamics simulations in explicit solvent models (water/DMSO) predict solvation effects on transition states.
- Frontier molecular orbital (FMO) analysis rationalizes reaction pathways by comparing HOMO-LUMO gaps of competing sites .
What methodological considerations are critical for kinetic studies of degradation under physiological pH?
- Use pH-stat apparatus with ionic strength adjustment (0.15 M NaCl) at 37°C.
- Track degradation via UV-Vis spectroscopy at λmax of key chromophores (e.g., pyridazine at ~300 nm).
- Employ LC-MS to identify breakdown products (e.g., sulfoxide/sulfone derivatives).
- Apply pseudo-first-order kinetics models and Arrhenius analysis to calculate activation energies .
How should researchers optimize multi-step synthesis to maximize yield and minimize side products?
- Design of Experiments (DoE) systematically varies parameters (temperature, solvent polarity, molar ratios) in a factorial design.
- Use response surface modeling to identify optimal conditions (e.g., 60–80°C in DMF for cyclization).
- For exothermic steps, compare batch vs. flow chemistry to improve heat transfer and selectivity.
- In situ FTIR monitors intermediate formation (e.g., oxadiazole ring closure) .
How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be reconciled?
- Verify solvent deuteration levels and pH effects on chemical shifts (e.g., fluorine deshielding in acidic conditions).
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with DFT-predicted NMR spectra (GIAO method) to distinguish structural isomers or tautomers .
What strategies improve reproducibility in biological assays evaluating this compound’s anticancer potential?
- Standardize cell culture conditions (passage number, serum concentration).
- Include positive controls (e.g., doxorubicin) and validate target engagement via western blotting (e.g., caspase-3 activation).
- Perform dose-response curves across 3–5 replicates to calculate IC50 with 95% confidence intervals .
How does the electronic nature of substituents influence the compound’s photostability?
- UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W mercury lamp) tracks degradation.
- Electron-withdrawing groups (e.g., -Cl, -F) increase stability by reducing HOMO energy and inhibiting photooxidation.
- HPLC-MS identifies photodegradants (e.g., sulfoxide derivatives from sulfur oxidation) .
What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- LC-MS/MS metabolomics identifies hydroxylated or demethylated metabolites.
- Molecular docking (AutoDock Vina) predicts binding modes in CYP3A4/CYP2D6 active sites.
- Kinetic isotope effect (KIE) studies differentiate hydrogen abstraction vs. electron transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
